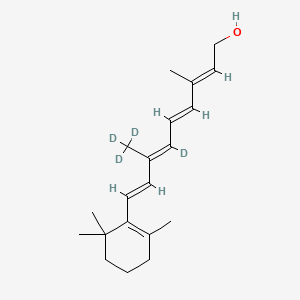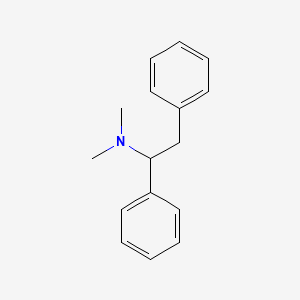
N,N-dimethyl-1,2-diphenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31924 involves the reaction of benzeneethanamine with N,N-dimethyl-.alpha.-phenyl. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of NSC 31924 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
NSC 31924 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: It has been investigated for its potential effects on neural stem cells and other biological systems.
Industry: It is used in the production of other chemical compounds and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of NSC 31924 involves its interaction with specific molecular targets and pathways. It is known to affect neural pathways by modulating neurotransmitter release and receptor activity. This modulation can lead to various physiological effects, including analgesia and altered neural activity .
Comparison with Similar Compounds
Similar Compounds
NSC 706744: Another compound studied for its effects on neural pathways.
NSC 725776 (Indimitecan): Known for its anticancer properties.
NSC 724998 (Indotecan): Also studied for its anticancer effects.
Uniqueness
NSC 31924 is unique in its specific molecular structure and its ability to modulate neural pathways. Unlike some similar compounds, it has been studied for both its therapeutic potential and its applications in organic synthesis .
Properties
CAS No. |
6319-84-2 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C16H19N/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3 |
InChI Key |
YEJZJVJJPVZXGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)



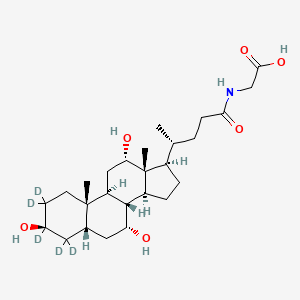
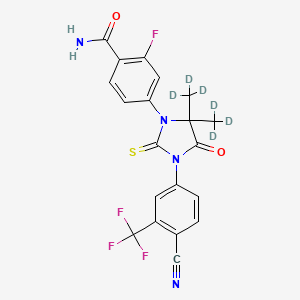

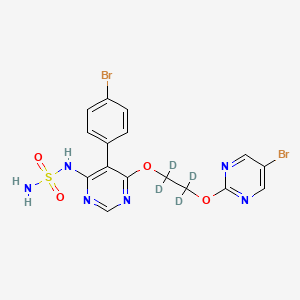

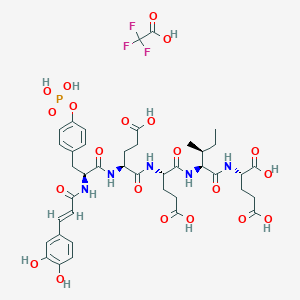
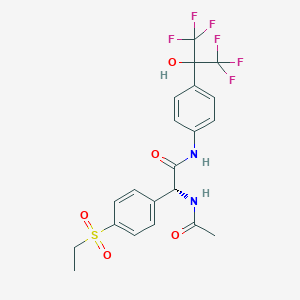
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
